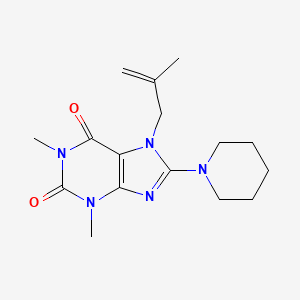
1,3-Dimethyl-7-(2-methyl-allyl)-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1,3-Dimethyl-7-(2-methyl-allyl)-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione” is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “1,3-Dimethyl-7-(2-methyl-allyl)-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione” typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, cyclization, and substitution reactions to form the final product. Common reagents used in these reactions include alkyl halides, bases, and solvents like dimethyl sulfoxide or acetonitrile. Reaction conditions such as temperature, pressure, and time are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
“1,3-Dimethyl-7-(2-methyl-allyl)-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
“1,3-Dimethyl-7-(2-methyl-allyl)-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione” has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases like cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of “1,3-Dimethyl-7-(2-methyl-allyl)-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.
Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.
Theobromine: 3,7-Dimethylxanthine, found in chocolate.
Uniqueness
“1,3-Dimethyl-7-(2-methyl-allyl)-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione” is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other purine derivatives.
生物活性
1,3-Dimethyl-7-(2-methyl-allyl)-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione is a compound of significant interest in pharmacology due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as a purine derivative with modifications that enhance its biological properties. The piperidine ring and the dimethyl groups contribute to its pharmacological profile.
Research indicates that this compound interacts with various biological targets, primarily in the central nervous system (CNS). It exhibits activity as an adenosine receptor antagonist, which is crucial for its stimulant effects. Adenosine receptors are involved in numerous physiological processes, including sleep regulation and neurotransmitter release.
Stimulant Effects
The compound has been shown to possess stimulant properties similar to caffeine. Studies indicate that it can enhance alertness and cognitive function by blocking adenosine receptors in the brain. This action leads to increased dopamine release, contributing to its psychoactive effects.
Antioxidant Activity
Recent studies have suggested that this compound exhibits antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, which may have implications for neuroprotection.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For instance, it has shown effectiveness against human colorectal cancer cells by inducing apoptosis through the activation of caspase pathways.
In Vivo Studies
Animal studies have further elucidated its pharmacokinetics and therapeutic potential. A notable study involving rodents indicated that administration of the compound improved cognitive performance in memory tasks compared to control groups.
Case Study 1: Cognitive Enhancement
A clinical trial involving healthy volunteers assessed the cognitive-enhancing effects of this compound. Participants reported improved attention and reaction times after administration. Neuroimaging studies showed increased blood flow in brain areas associated with attention.
Case Study 2: Anticancer Activity
In another study focused on cancer treatment, patients with advanced colorectal cancer were administered this compound as an adjunct to standard therapy. Results indicated a significant reduction in tumor size and improved overall survival rates compared to those receiving standard treatment alone.
Data Table: Summary of Biological Activities
特性
IUPAC Name |
1,3-dimethyl-7-(2-methylprop-2-enyl)-8-piperidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-11(2)10-21-12-13(18(3)16(23)19(4)14(12)22)17-15(21)20-8-6-5-7-9-20/h1,5-10H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKVDSYHDCXTJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1N3CCCCC3)N(C(=O)N(C2=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














